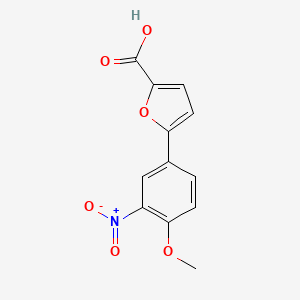

5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds have been studied for their antimycobacterial properties, particularly in interfering with iron homeostasis in mycobacterial species, making them innovative potential therapeutics for diseases like tuberculosis .

Synthesis Analysis

The synthesis of related furan carboxylic acids often involves cascade reactions utilizing enzymes or chemical reactions that introduce functional groups to the furan ring. For instance, a dual-enzyme cascade system using galactose oxidase and alcohol dehydrogenases has been employed for the synthesis of 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD). For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen) imino thiazolidin-4-one, was determined to be triclinic with specific space group parameters . Density functional theory (DFT) studies complement these experimental techniques to provide insights into the electronic structure and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions, including nucleophilic substitution. For instance, methyl 5-nitro-2-furancarboxylate reacts with phenoxides to form methyl 5-phenoxy-2-furancarboxylates through the displacement of the nitro group . These reactions are influenced by factors such as temperature and the nature of the substituents on the furan ring or the reacting phenoxide.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids, such as solubility, can be influenced by their molecular structure. Thermodynamic parameters like enthalpy and entropy of dissolution have been calculated for different nitrophenyl-furan-2-carboxylic acids in propan-2-ol. These parameters provide valuable information about the energetics of the dissolution process and the interactions between the solute molecules and the solvent . The solubility of these compounds is also found to be dependent on their melting points, indicating a relationship between the solid-state properties and solubility behavior .

Scientific Research Applications

Antiviral and Antitumor Activities

Furan-2-carboxylic acid derivatives isolated from the roots of Nicotiana tabacum have shown promising antiviral and antitumor activities. Two compounds in particular displayed significant anti-Tobacco Mosaic Virus (TMV) activity, with inhibition rates close to that of the positive control, and moderate to weak inhibitory activities against several human tumor cell lines (Wu et al., 2018).

Pro-drug Applications

Research into 5-nitrofuran-2-ylmethyl derivatives has demonstrated their potential as bioreductively activated pro-drug systems. These compounds can release therapeutic drugs selectively within hypoxic solid tumors, a property that could be exploited in cancer therapy (Berry et al., 1997).

Molecular and Solid-State Structure Studies

The molecular and solid-state structure of a specific compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, has been extensively studied, including by X-ray powder diffraction (XRPD) and density functional theory (DFT). This research provides valuable insights into the properties of furan-2-carboxylic acid derivatives at the molecular level (Rahmani et al., 2017).

Antimicrobial Activities

New di- and triorganotin(IV) carboxylates derived from a Schiff base, including 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid, have been synthesized and tested for their in vitro antimicrobial activities. These complexes exhibited significant biocide activity against a range of fungi and bacteria, suggesting their potential use in medical and agricultural applications (Dias et al., 2015).

Furan Derivatives from Endophytic Fungi

Research into furan derivatives produced by endophytic fungi has uncovered compounds with unique structures and potential bioactivities. These findings highlight the diversity of furan-2-carboxylic acid derivatives in nature and their potential as sources of new drugs and biological agents (Chen et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid could potentially affect multiple biochemical pathways.

properties

IUPAC Name |

5-(4-methoxy-3-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-18-10-3-2-7(6-8(10)13(16)17)9-4-5-11(19-9)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROODOZOFWFIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)